2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

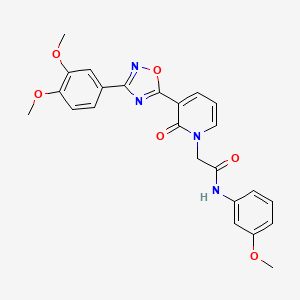

“2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid” is a chemical compound with the molecular weight of 236.17 . Its IUPAC name is 2-(2-fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F4O2/c1-5-2-7(10(12,13)14)3-6(9(5)11)4-8(15)16/h2-3H,4H2,1H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Chiral Derivatizing Agent in NMR Spectroscopy

2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is used as a chiral derivatizing agent, particularly in nuclear magnetic resonance (NMR) spectroscopy. This application allows for the determination of enantiomeric excess and configuration of secondary alcohols and primary amines. The 19F NMR chemical shifts of corresponding esters or amides provide valuable configurational information, with studies showing correlations between fluorine chemical shifts and structural effects (Hamman, Béguin, & Arnaud, 1991; Barrelle & Hamman, 1991).

Synthesis of Fluorinated Compounds

The compound is utilized in the synthesis of various fluorinated compounds, especially in medicinal and agricultural chemistry. For example, fluoroalkyl amino reagents developed from trifluoromethyl trifluorovinyl ether involve the fluoro(trifluoromethoxy)methyl group, indicating potential applications in developing fluorinated pyrazoles and other key building blocks (Schmitt et al., 2017).

Functionalization of Metal-Free and Metallo-Porphyrazines

In the field of material science, this compound is used to functionalize hydroxypropylsulfanyl units of metal-free and metallo-porphyrazines. These functionalized porphyrazines, soluble in common organic solvents, have been used to prepare various novel compounds characterized by multiple spectroscopic techniques (Gonca, 2013).

Radiopharmaceutical Synthesis

The acid is involved in the synthesis of radiopharmaceuticals like 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid for PET imaging. This illustrates its utility in medical imaging, particularly in visualizing specific receptors or biological processes (Luo et al., 2019).

Electrophilic Fluorination

In organic synthesis, the compound plays a role in electrophilic fluorination processes. This application is significant in the development of a variety of fluorine-containing biologically active compounds, demonstrating its versatility in synthetic chemistry (Balandeh et al., 2017).

Reactivity and Acidity Analysis

Studies have explored the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including this compound. This research enhances our understanding of the electronic properties and potential reactivity of these compounds (Srivastava et al., 2015).

Mechanism of Action

- One possibility is that it participates in Suzuki–Miyaura cross-coupling reactions . In this process, organoboron reagents (such as the compound ) react with palladium catalysts to form carbon–carbon bonds .

Mode of Action

Pharmacokinetics

Properties

IUPAC Name |

2-[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-5-2-7(10(12,13)14)3-6(9(5)11)4-8(15)16/h2-3H,4H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWQZJDNYMXRFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)CC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

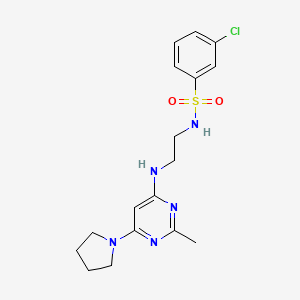

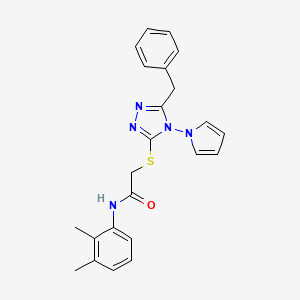

![N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2416315.png)

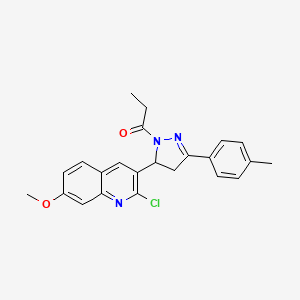

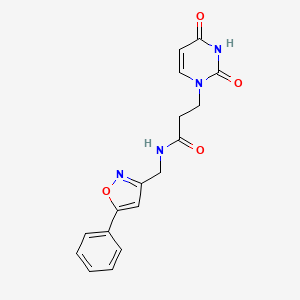

![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)

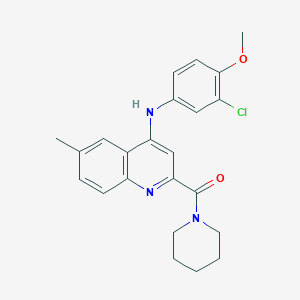

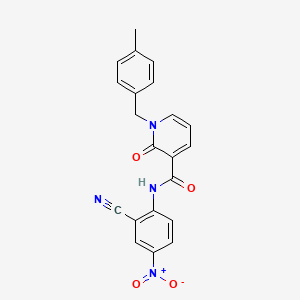

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methylbenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2416323.png)

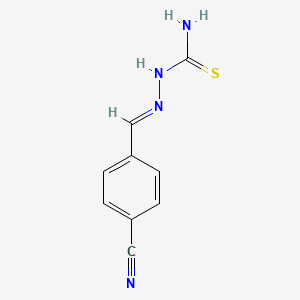

![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)